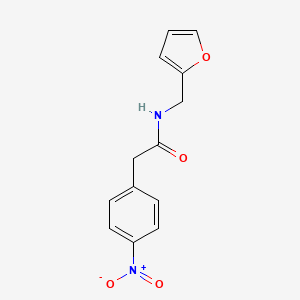
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a member of the acetamide family of compounds, and it has been found to have a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is not fully understood, but it is believed to act by modulating the activity of certain ion channels and receptors in the brain and nervous system. Specifically, N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has been found to interact with the GABA-A receptor and the sodium channel Nav1.8, both of which play important roles in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has a range of interesting biochemical and physiological effects, including the ability to modulate the activity of certain ion channels and receptors in the brain and nervous system. It has also been shown to have neuroprotective properties, making it a potentially useful compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide in lab experiments is its ability to modulate the activity of specific ion channels and receptors in the brain and nervous system. This makes it a potentially useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is that it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are many potential future directions for research involving N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide. One area of interest is the development of new drugs based on the structure of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide that could be used to treat a range of neurological disorders. Another area of interest is the use of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide as a tool for studying the underlying mechanisms of various neurological disorders, including Alzheimer's and Parkinson's. Additionally, there is potential for further research into the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide and its effects on specific ion channels and receptors in the brain and nervous system.
合成法
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromo-2,6-dimethylphenol with trichloroacetyl chloride in the presence of a base such as pyridine. This reaction produces N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide as a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of interesting effects on the brain and nervous system, including the ability to modulate the activity of certain ion channels and receptors. N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has also been shown to have neuroprotective properties, making it a potentially useful compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3NO/c1-5-3-7(11)4-6(2)8(5)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWAPYVBVOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(Cl)(Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)